![molecular formula C5H12N4O6Pt+2 B13444921 [SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum is a platinum-based coordination compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum typically involves the reaction of platinum precursors with 2-pyrrolidinemethanamine and nitrate ions. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The process may involve multiple steps, including the purification of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the nitrate or pyrrolidinemethanamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while reduction could produce platinum(II) complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum has several scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: It is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is being investigated for its anticancer properties, as platinum-based drugs are known to be effective in treating certain types of cancer.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of cellular processes. This interaction can trigger cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include DNA crosslinking and the disruption of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum is unique due to its specific ligand structure, which may confer different reactivity and selectivity compared to other platinum-based compounds
Eigenschaften
Molekularformel |
C5H12N4O6Pt+2 |
|---|---|
Molekulargewicht |
419.26 g/mol |
IUPAC-Name |
platinum(4+);pyrrolidin-2-ylmethanamine;dinitrate |
InChI |
InChI=1S/C5H12N2.2NO3.Pt/c6-4-5-2-1-3-7-5;2*2-1(3)4;/h5,7H,1-4,6H2;;;/q;2*-1;+4 |
InChI-Schlüssel |
FRYQFMQCHFRQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


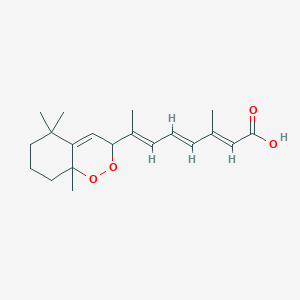
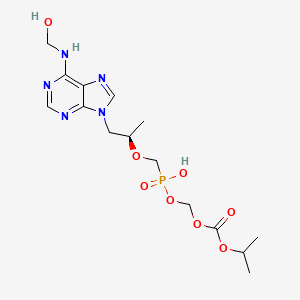
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
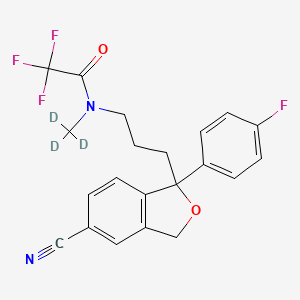

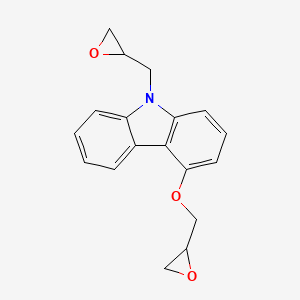

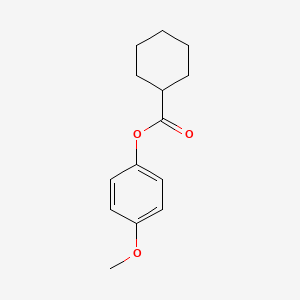

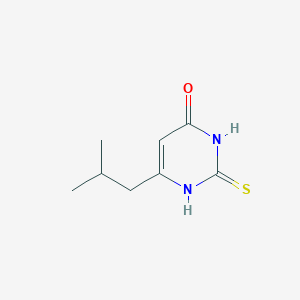
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)

